4-Fluoro-4-[3-(trifluoromethyl)phenyl]piperidine hydrochloride
CAS No.: 1803599-83-8
Cat. No.: VC3027929
Molecular Formula: C12H14ClF4N
Molecular Weight: 283.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1803599-83-8 |
|---|---|
| Molecular Formula | C12H14ClF4N |
| Molecular Weight | 283.69 g/mol |
| IUPAC Name | 4-fluoro-4-[3-(trifluoromethyl)phenyl]piperidine;hydrochloride |
| Standard InChI | InChI=1S/C12H13F4N.ClH/c13-11(4-6-17-7-5-11)9-2-1-3-10(8-9)12(14,15)16;/h1-3,8,17H,4-7H2;1H |
| Standard InChI Key | SSGNAITWLCJBQR-UHFFFAOYSA-N |
| SMILES | C1CNCCC1(C2=CC(=CC=C2)C(F)(F)F)F.Cl |
| Canonical SMILES | C1CNCCC1(C2=CC(=CC=C2)C(F)(F)F)F.Cl |
Introduction
4-Fluoro-4-[3-(trifluoromethyl)phenyl]piperidine hydrochloride is a complex organic compound with significant applications in medicinal chemistry. Its structure consists of a piperidine ring substituted with a fluorine atom and a trifluoromethyl group attached to a phenyl ring. This compound is primarily used in research settings for the development of pharmaceuticals due to its unique properties conferred by the fluorine atoms.
Applications in Research
4-Fluoro-4-[3-(trifluoromethyl)phenyl]piperidine hydrochloride is of interest in medicinal chemistry due to its potential applications in drug development, particularly for central nervous system disorders. Its structural similarities with known psychoactive agents make it a promising candidate for further research.
Potential Mechanisms of Action:
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Neurotransmitter Interaction: The compound may interact with specific neurotransmitter receptors in the brain, influencing mood and behavior. The presence of fluorine and trifluoromethyl groups enhances lipophilicity, allowing better penetration through biological membranes.
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Pharmacological Potential: Research suggests that compounds with similar structures can act as selective serotonin reuptake inhibitors (SSRIs) or interact with dopamine receptors.
Chemical Reactivity:
The chemical reactivity of 4-Fluoro-4-[3-(trifluoromethyl)phenyl]piperidine hydrochloride is influenced by the steric and electronic effects of the fluorine atoms. This reactivity is crucial for modifying the compound to enhance its pharmacological properties or to synthesize analogs for further study.
Storage and Handling:
Due to its chemical properties, proper storage conditions are essential to maintain the compound's stability and reactivity.
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